Cas no 22019-68-7 (Benzyl-(4-bromo-2-nitro-phenyl)-amine)

Benzyl-(4-bromo-2-nitro-phenyl)-amine 化学的及び物理的性質
名前と識別子
-
- Benzyl-(4-bromo-2-nitro-phenyl)-amine
- DB-209951
- 22019-68-7
- N-benzyl-4-bromo-2-nitrobenzenamine
- RIKPCPQNHLTPHL-UHFFFAOYSA-N
- SCHEMBL594650
- AKOS006487298
- benzyl-(4-bromo-2-nitrophenyl)-amine
- N-benzyl-4-bromo-2-nitroaniline
-
- インチ: InChI=1S/C13H11BrN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
- InChIKey: RIKPCPQNHLTPHL-UHFFFAOYSA-N
計算された属性
- 精确分子量: 306.00039Da
- 同位素质量: 306.00039Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.9Ų
- XLogP3: 4.5
Benzyl-(4-bromo-2-nitro-phenyl)-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019141457-5g |
N-benzyl-4-bromo-2-nitroaniline |
22019-68-7 | 95% | 5g |
$651.42 | 2023-09-02 |
Benzyl-(4-bromo-2-nitro-phenyl)-amine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Benzyl-(4-bromo-2-nitro-phenyl)-amineに関する追加情報
Benzyl-(4-bromo-2-nitro-phenyl)-amine (CAS No. 22019-68-7): Properties, Applications, and Market Insights
Benzyl-(4-bromo-2-nitro-phenyl)-amine (CAS No. 22019-68-7) is a specialized organic compound that has garnered significant attention in the field of chemical synthesis and pharmaceutical research. This compound, characterized by its brominated and nitrated phenyl structure, serves as a crucial intermediate in various industrial and academic applications. Its unique molecular architecture makes it a valuable building block for the development of more complex chemical entities.
The chemical structure of Benzyl-(4-bromo-2-nitro-phenyl)-amine features a benzyl group attached to an aromatic ring that is substituted with both a bromo and a nitro group. This combination of functional groups imparts distinct reactivity patterns, making the compound particularly useful in cross-coupling reactions and nucleophilic substitution processes. Researchers often exploit these properties to synthesize derivatives with potential biological activity.
One of the most prominent applications of Benzyl-(4-bromo-2-nitro-phenyl)-amine is in the pharmaceutical industry, where it serves as a precursor for the synthesis of various drug candidates. The presence of the nitro group allows for further reduction to an amine, which can then be utilized in the construction of more complex molecules. Additionally, the bromo substituent provides a handle for further functionalization via palladium-catalyzed coupling reactions, a topic of high interest in modern synthetic chemistry.
In recent years, the demand for Benzyl-(4-bromo-2-nitro-phenyl)-amine has increased due to its role in the development of small molecule therapeutics. With the growing focus on targeted drug delivery and personalized medicine, this compound has found applications in the design of molecules that interact with specific biological targets. Its versatility in chemical transformations makes it a favorite among medicinal chemists.
The synthesis of Benzyl-(4-bromo-2-nitro-phenyl)-amine typically involves the reaction of 4-bromo-2-nitroaniline with benzyl bromide under basic conditions. This straightforward procedure yields the product in good purity, making it accessible for both laboratory-scale and industrial-scale production. Researchers often optimize the reaction conditions to improve yield and minimize byproducts, reflecting the broader trend toward green chemistry and sustainable synthesis.
Beyond pharmaceuticals, Benzyl-(4-bromo-2-nitro-phenyl)-amine has applications in material science, particularly in the development of organic electronic materials. The electron-withdrawing nature of the nitro group and the potential for further functionalization make this compound a candidate for designing conductive polymers and photoactive materials. These applications align with the increasing interest in renewable energy technologies and advanced materials.
Market trends indicate a steady rise in the demand for Benzyl-(4-bromo-2-nitro-phenyl)-amine, driven by its utility in both pharmaceutical and material science applications. Suppliers and manufacturers are focusing on scaling up production while maintaining high purity standards to meet the needs of research institutions and industrial clients. The compound's CAS No. 22019-68-7 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance.
For researchers working with Benzyl-(4-bromo-2-nitro-phenyl)-amine, proper handling and storage are essential to maintain its stability. The compound should be stored in a cool, dry place, protected from light and moisture, to prevent degradation. Safety data sheets (SDS) provide detailed guidelines for handling, ensuring compliance with laboratory safety protocols.
In conclusion, Benzyl-(4-bromo-2-nitro-phenyl)-amine (CAS No. 22019-68-7) is a versatile and valuable compound with wide-ranging applications in pharmaceuticals, material science, and chemical synthesis. Its unique structural features and reactivity make it a key player in the development of innovative solutions for modern challenges. As research continues to uncover new uses for this compound, its importance in scientific and industrial contexts is expected to grow further.
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